
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride typically involves the reaction of 2-amino-4,4-dimethylpentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve steps such as crystallization and purification to obtain the hydrochloride salt in its desired form.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are designed to maximize yield and minimize production costs. The use of advanced reactors and purification systems ensures that the compound meets the required quality standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acid derivatives. These products have various applications in chemical synthesis and research.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme function and protein structure.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing their activity and function. It may also interact with cellular receptors, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid derivatives such as (2S)-2-amino-3-methylbutanoic acid and (2S)-2-amino-5-methylhexanoic acid. These compounds share structural similarities but differ in their side chain composition and functional properties.
Uniqueness
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride is unique due to its specific structural configuration and the presence of a dimethyl group on the pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
(2S)-2-amino-4,4-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 |
InChI-Schlüssel |
RCONRVSNXDHMHV-JEDNCBNOSA-N |
Isomerische SMILES |
CC(C)(C)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
CC(C)(C)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


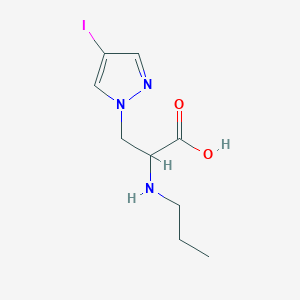
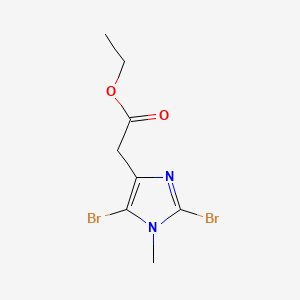
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
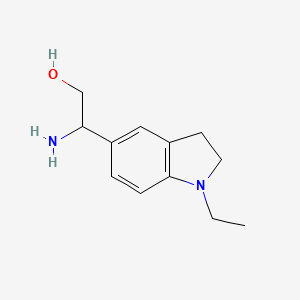
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
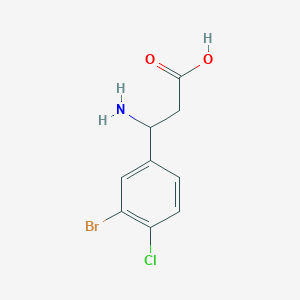
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)

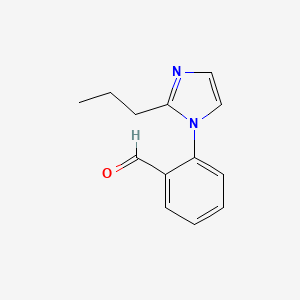
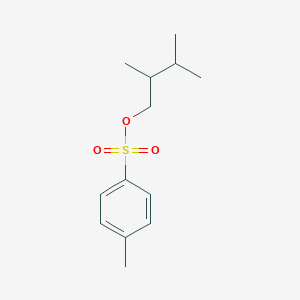

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)


